molecular formula C7H11NO4 B2851956 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 2126161-29-1

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2851956
CAS No.: 2126161-29-1
M. Wt: 173.168
InChI Key: HCYHZGDPSAJBAK-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by a pyrrolidine ring substituted with hydroxy, methyl, and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be achieved using reagents like dihydrofuran and hydrazone, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or dicyclohexylcarbodiimide (DCC) for amidation.

Major Products:

Scientific Research Applications

4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The hydroxy and carboxylic acid groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione: Shares the pyrrolidine ring structure but differs in functional groups.

    Proline: An amino acid with a similar pyrrolidine ring but lacks the hydroxy and additional methyl groups.

    Hydroxyproline: Similar to proline but with a hydroxy group, making it more comparable to 4-Hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .

Properties

IUPAC Name

4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4(7(11)12)5(9)6(10)8(3)2/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYHZGDPSAJBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)N1C)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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